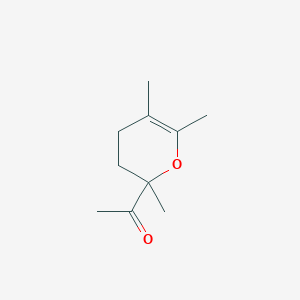

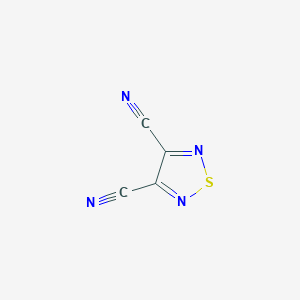

![molecular formula C14H15NS B1275750 2-[(3-Methylphenyl)methylsulfanyl]aniline CAS No. 710967-01-4](/img/structure/B1275750.png)

2-[(3-Methylphenyl)methylsulfanyl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[(3-Methylphenyl)methylsulfanyl]aniline" is a chemical species that belongs to the class of organic compounds known as anilines, which are characterized by the presence of a sulfanyl group attached to a methylphenyl moiety. This structure suggests potential for various chemical reactions and applications in material science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of related sulfanyl aniline compounds often involves the use of anilines as starting materials. For instance, the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones is achieved by inserting sulfur dioxide starting from anilines, N-arylacrylamides, and DABCO·(SO2)2, which proceeds efficiently under mild conditions . Similarly, the generation of 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite involves a radical relay strategy, indicating that the synthesis of sulfanyl aniline derivatives can be complex and may require radical intermediates .

Molecular Structure Analysis

The molecular structure of sulfanyl aniline derivatives can be intricate, as demonstrated by the study of 3-(3-nitrophenylsulfonyl)aniline, where the optimized geometries were calculated using quantum chemical methods. The crystal structure was determined by X-ray diffraction, and the electronic properties were analyzed through frontier orbital gap and electrostatic potential isosurface maps . These studies are crucial for understanding the molecular behavior and potential reactivity of the compound .

Chemical Reactions Analysis

Chemical reactions involving sulfanyl aniline derivatives can lead to a variety of products. For example, the reaction of 2-(2,2-dicyano-1-ethylsulfanylethenyl)pyrroles with aniline results in the formation of 1-anilino-3-iminopyrrolizine-2-carbonitriles or 2-(1-anilino-2,2-dicyanoethenyl)pyrroles, showcasing the reactivity of the ethenyl moiety with aniline . Additionally, the domino reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenyl-imino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids leads to the cleavage of the substrate and formation of substituted pyrazoles and aniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl aniline derivatives can be influenced by their molecular structure. For instance, 2,6-bis(arylsulfonyl)anilines exhibit high fluorescence emissions in the solid state due to well-defined intramolecular hydrogen bonds, which immobilize the rotatable amino group and enhance fluorescence and photostability. The absorption and fluorescence spectra of these compounds show redshifts, indicating a push-pull effect with an extended π-conjugated system . Furthermore, the structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate reveal distinct hydrogen bonds and weak supramolecular interactions in the crystal lattice .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

- The compound 2-[(3-Methylphenyl)methylsulfanyl]aniline is involved in various chemical reactions and syntheses. For instance, it participates in domino reactions leading to the formation of substituted pyrazole and aniline derivatives (Erkin & Ramsh, 2014). Similarly, it is used in the facile assembly of sulfonated oxindoles through sulfur dioxide insertion, showcasing its versatility in chemical transformations (Liu, Zheng, & Wu, 2017).

Structural and Spectroscopic Studies

- This compound also plays a role in structural and spectroscopic studies. Its Schiff base form, crystallizing with a methanol molecule, exhibits interesting hydrogen bonding patterns and supramolecular interactions, highlighting its potential in crystallographic research (Richards, Ang, McDonald, & Bierenstiel, 2015).

Environmental Applications

- In environmental science, derivatives of this compound are studied for their role in biodegradation processes. For example, research on Delftia sp. AN3, a bacterium that degrades aniline, provides insights into the bioremediation potential of aniline derivatives (Liu et al., 2002). Additionally, the compound's involvement in the synthesis of corrosion inhibitors demonstrates its significance in industrial applications (Daoud et al., 2014).

Pharmaceutical and Biological Research

- In pharmaceutical research, 2-[(3-Methylphenyl)methylsulfanyl]aniline and its derivatives are explored for potential anti-inflammatory properties, indicating its relevance in medicinal chemistry (Mahdi, Mohammed, & Jassim, 2012).

Material Science

- The compound's derivatives are also significant in material science. For example, studies on fluorescent scaffolds involving 2,6-bis(arylsulfonyl)anilines, related to 2-[(3-Methylphenyl)methylsulfanyl]aniline, show their potential in developing solid-state fluorescence materials (Beppu et al., 2014).

Safety And Hazards

The safety data sheet for related compounds like Aniline indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are combustible liquids and may cause damage to organs through prolonged or repeated exposure . They are toxic if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

2-[(3-methylphenyl)methylsulfanyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15/h2-9H,10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPDRICJTLXQCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399815 |

Source

|

| Record name | 2-[(3-methylphenyl)methylsulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methylphenyl)methylsulfanyl]aniline | |

CAS RN |

710967-01-4 |

Source

|

| Record name | 2-[(3-methylphenyl)methylsulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

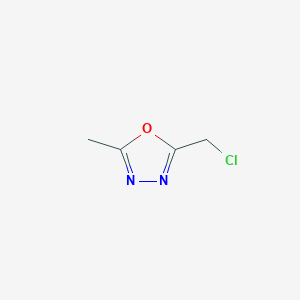

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

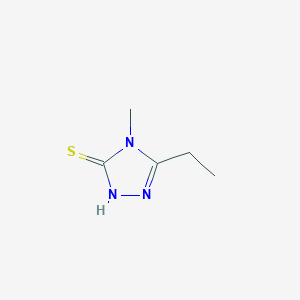

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)

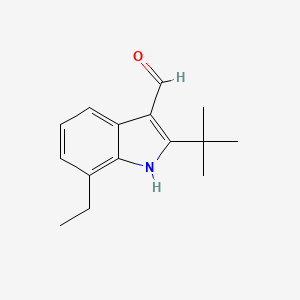

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)